

Replicating published results for 5-Methyl-1,2,3,4-tetrahydroisoquinoline activity

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Compound of Interest

Compound Name: 5-Methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B047264

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Comparative Analysis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of **5-Methyl-1,2,3,4-tetrahydroisoquinoline** (5-Me-THIQ). Due to the limited availability of published data specifically for this positional isomer, this document leverages structure-activity relationship (SAR) insights from the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds. For a comprehensive comparison, data for the well-characterized isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ), and the parent compound, THIQ, are included where relevant.

Data Presentation

The following tables summarize the available quantitative data for 5-Me-THIQ and its comparators.

Table 1: Inhibitory Activity against Mycobacterium tuberculosis ATP Synthase

Compound	5-Position Substituent	8-Position Substituent	IC ₅₀ (µg/mL)	Reference
Analog of 143	Methyl	N-methylpiperazine	>100	[1]

Note: The specific compound is an analog of compound 143 from the cited study, featuring a methyl group at the 5-position.

Table 2: Comparative Overview of Biological Activities for THIQ Derivatives

Compound	Biological Target/Activity	Reported Effect	Quantitative Data
5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ)	Mycobacterium tuberculosis ATP Synthase	Weak inhibition	IC ₅₀ > 100 µg/mL
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ)	Monoamine Oxidase (MAO-A and MAO-B)	Inhibition	Not specified in reviews
Dopaminergic Systems	Neuroprotection, modulation of dopamine metabolism	Not specified in reviews	
Antidepressant-like effects	Observed in animal models	Not specified in reviews	
1,2,3,4-tetrahydroisoquinoline (THIQ)	Dopaminergic Systems	Weak effect on spontaneous nigral dopaminergic discharge	No significant effect at 0.01-30 mg/kg

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 5-Me-THIQ are not extensively available in the reviewed literature. However, general methodologies for the synthesis and analysis of THIQ derivatives are well-established.

Synthesis of Tetrahydroisoquinolines

The synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is commonly achieved through several established methods, including the Pictet-Spengler and Bischler-Napieralski reactions.

[1]

Pictet-Spengler Reaction: This method involves the condensation of a β -phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the THIQ ring system.

[1]

Bischler-Napieralski Reaction: This synthesis route involves the cyclization of an N-acyl- β -phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate, which is subsequently reduced to the corresponding THIQ.[1]

Biological Assays

Monoamine Oxidase (MAO) Inhibition Assay: The inhibitory activity of compounds against MAO-A and MAO-B can be determined using fluorometric or radiometric assays. These assays typically measure the production of a specific metabolite from a substrate (e.g., kynuramine) in the presence and absence of the test compound.

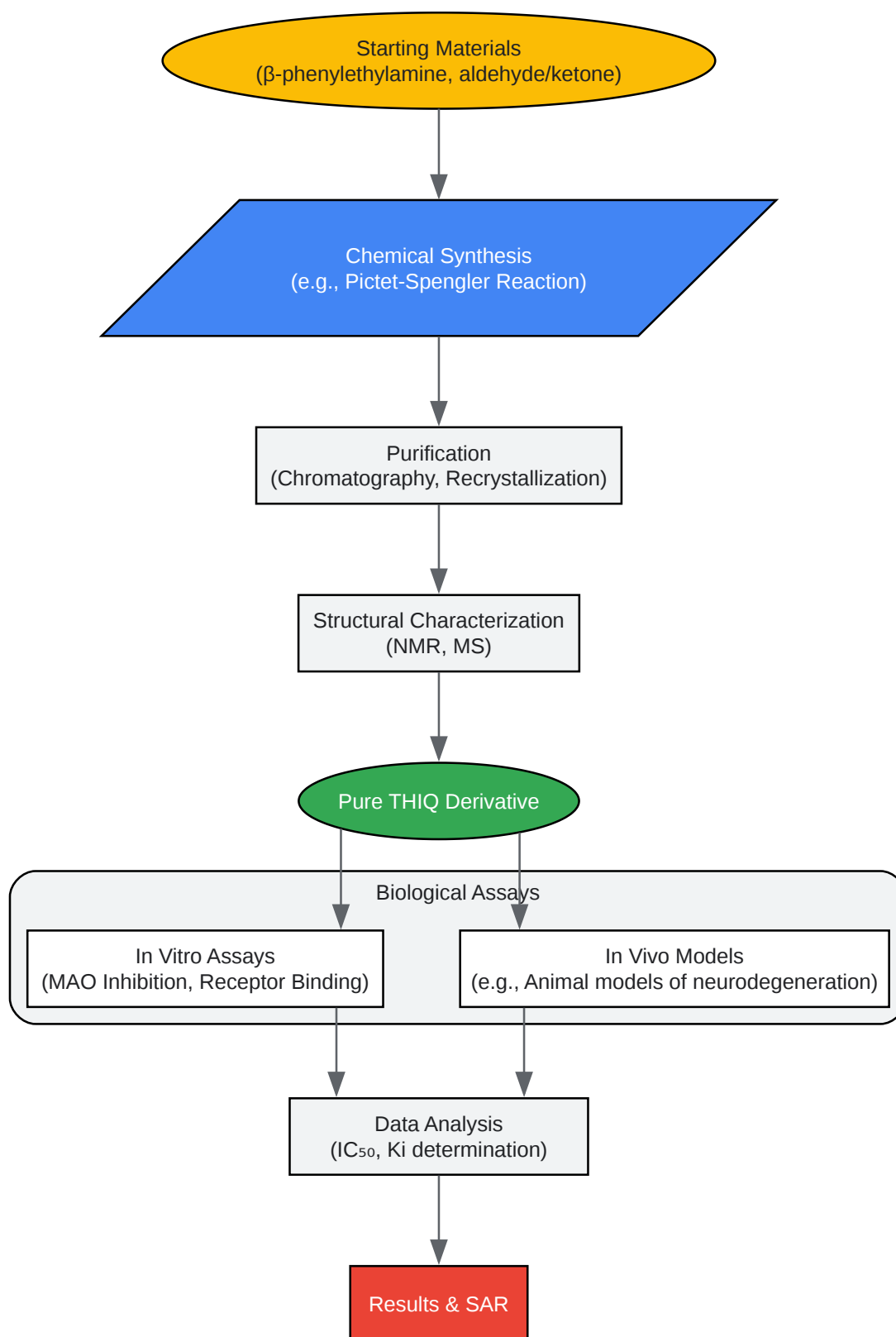
Dopamine Receptor Binding Assay: The affinity of compounds for dopamine receptors (e.g., D1, D2, D3) is assessed through radioligand binding assays. This involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the test compound to determine its binding affinity (K_i).

Mandatory Visualization

Signaling Pathway of THIQ Derivatives Affecting Dopaminergic Neurotransmission

Caption: General mechanism of THIQ derivatives on dopaminergic signaling.

Experimental Workflow for Synthesis and Evaluation of THIQ Derivatives



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Caption: General workflow for the synthesis and biological testing of THIQ analogs.

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References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
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